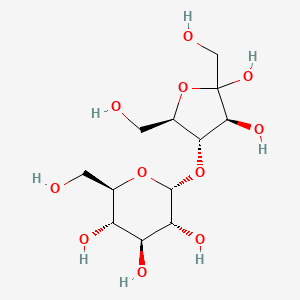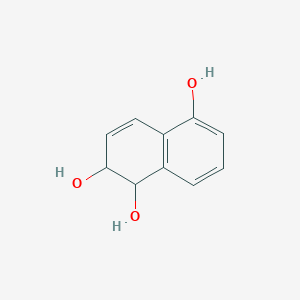
(4Z)-4-Hexen-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-Hexen-2-yn-1-ol is an organic compound with the molecular formula C6H8O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is notable for its unique structure, which includes both a double bond (alkene) and a triple bond (alkyne) in its carbon chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-Hexen-2-yn-1-ol can be achieved through various methods. One common approach involves the partial hydrogenation of 4-hexyn-2-ol. This process typically uses a Lindlar catalyst, which selectively hydrogenates the triple bond to a double bond without affecting the existing double bond. The reaction conditions often include a solvent such as ethanol and a controlled atmosphere of hydrogen gas.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation in a continuous flow reactor. This method allows for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-Hexen-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of alkanes or alkenes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Hex-4-en-2-ynoic acid.
Reduction: Hex-4-en-2-ol.
Substitution: 4-Chloro-hex-2-yne.
Scientific Research Applications
(4Z)-4-Hexen-2-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving alkynes and alkenes.
Medicine: Research into the potential therapeutic effects of this compound and its derivatives is ongoing, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (4Z)-4-Hexen-2-yn-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes that catalyze the addition or removal of functional groups, such as hydrolases and oxidoreductases.
Pathways: It participates in metabolic pathways that involve the transformation of alkenes and alkynes, leading to the formation of bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-Hexen-2-yn-1-ol: An isomer with the same molecular formula but different spatial arrangement of atoms.
Hex-4-en-2-ol: A compound with a similar structure but lacking the triple bond.
Hex-2-yne-1-ol: A compound with a similar structure but lacking the double bond.
Uniqueness
(4Z)-4-Hexen-2-yn-1-ol is unique due to its combination of both a double bond and a triple bond in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C6H8O |
|---|---|
Molecular Weight |
96.13 g/mol |
IUPAC Name |
(Z)-hex-4-en-2-yn-1-ol |
InChI |
InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2-3,7H,6H2,1H3/b3-2- |
InChI Key |
DXKRJONIAOSLSZ-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=C\C#CCO |
Canonical SMILES |
CC=CC#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


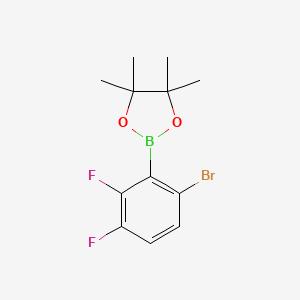
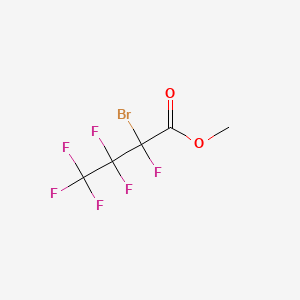
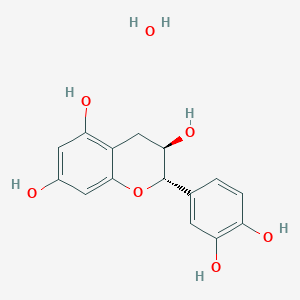
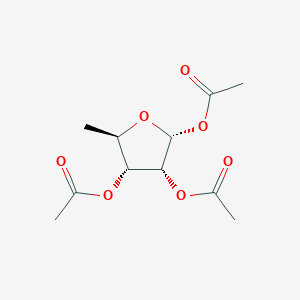
![4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13414035.png)
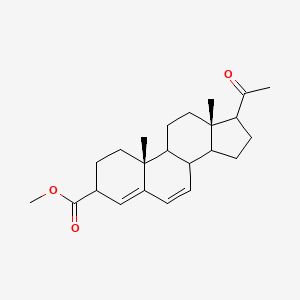
![4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13414060.png)
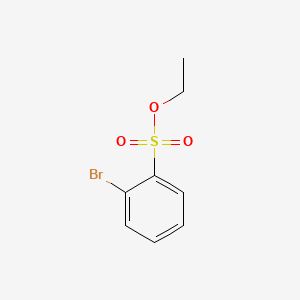
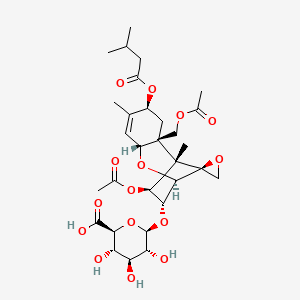
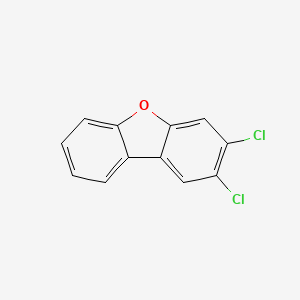
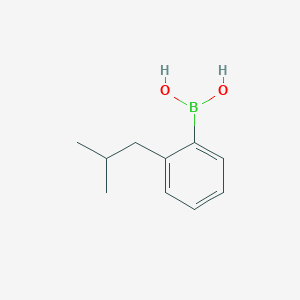
![2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13414099.png)
